molecular formula C20H32O2 B1252500 Sandaracopimaradiene-1alpha,9alpha-diol

Sandaracopimaradiene-1alpha,9alpha-diol

Cat. No. B1252500
M. Wt: 304.5 g/mol
InChI Key: NSRIQLOVXVWUAB-FLFBIERCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sandaracopimaradiene-1alpha,9alpha-diol is a tricyclic diterpenoid and a diol. It has a role as a metabolite.

Scientific Research Applications

Antiprotozoal Activity

Sandaracopimaradiene-1alpha,9alpha-diol, identified in studies of various plant extracts, has shown weak antiprotozoal activity against Leishmania donovani promastigotes and Trypanosoma brucei brucei blood stream trypomastigotes (Camacho et al., 2001).

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects. For instance, derivatives isolated from Amentotaxus formosana have shown inhibitory effects on the release of beta-glucuronidase from rat neutrophils and suppressive effects on superoxide anion generation (Wang et al., 2005).

Antimicrobial Activity

Sandaracopimaradiene-1alpha,9alpha-diol has displayed notable antimicrobial properties. It has been found to exhibit significant activity against several bacteria and fungi, including Candida auris, a notable emerging pathogen. This compound inhibited both the growth and biofilm formation of C. auris (Panda et al., 2022).

Anthelmintic Activity

This compound has also shown potential in anthelmintic (anti-parasitic) applications. It was effective against helminths in a Caenorhabditis elegans model, indicating its utility in treating worm infections (Puyvelde et al., 2018).

Xanthine Oxidase Inhibition

In the context of reducing reactive oxygen species (ROS), derivatives of this compound have shown inhibitory effects on xanthine oxidase, an enzyme involved in oxidative stress. This property is particularly relevant in protecting cells from cisplatin-induced cell death, such as in normal human urothelial and bladder cancer cells (Lin et al., 2010).

properties

Product Name

Sandaracopimaradiene-1alpha,9alpha-diol

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(4S,4aR,4bR,7R,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-4,4b-diol

InChI

InChI=1S/C20H32O2/c1-6-18(4)11-12-20(22)14(13-18)7-8-15-17(2,3)10-9-16(21)19(15,20)5/h6,13,15-16,21-22H,1,7-12H2,2-5H3/t15-,16-,18-,19+,20+/m0/s1

InChI Key

NSRIQLOVXVWUAB-FLFBIERCSA-N

Isomeric SMILES

C[C@@]1(CC[C@]2(C(=C1)CC[C@@H]3[C@@]2([C@H](CCC3(C)C)O)C)O)C=C

Canonical SMILES

CC1(CCC(C2(C1CCC3=CC(CCC32O)(C)C=C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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